molecular formula C6H12O3 B1331369 1,4-Dimethoxybutan-2-one CAS No. 25680-86-8

1,4-Dimethoxybutan-2-one

Cat. No.: B1331369
CAS No.: 25680-86-8
M. Wt: 132.16 g/mol
InChI Key: WDVLUEIBBKAGNQ-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutan-2-one, also known as 4,4-Dimethoxy-2-butanone, is a ketone with the molecular formula C6H12O3. It is a versatile compound used in various chemical reactions and applications. This compound is characterized by its two methoxy groups attached to the butanone backbone, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1,4-Dimethoxybutan-2-one is utilized in numerous scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is a precursor in the synthesis of certain medicinal compounds.

    Industry: It is employed in the production of specialty chemicals and materials

Safety and Hazards

Safety information for “1,4-Dimethoxybutan-2-one” includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybutan-2-one can be synthesized through several methods. One common route involves the reaction of acetone with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the dimethyl acetal of acetone. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxybutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxobutyraldehyde dimethyl acetal
  • 3-Ketobutyraldehyde dimethyl acetal
  • Acetylacetaldehyde dimethyl acetal

Uniqueness

1,4-Dimethoxybutan-2-one is unique due to its specific structure, which provides distinct reactivity compared to other similar compounds. Its dual methoxy groups and ketone functionality make it a valuable intermediate in various synthetic pathways, offering versatility in chemical transformations .

Properties

IUPAC Name

1,4-dimethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLUEIBBKAGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948565
Record name 1,4-Dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25680-86-8
Record name NSC105799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethoxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,4-Dimethoxybutan-2-one in the synthesis of the target patchoulol derivative?

A1: this compound serves as a crucial building block in the synthetic pathway []. Specifically, it undergoes a Robinson annulation reaction with 2,4-dimethylcyclohex-3-enone, another key intermediate. This reaction results in the formation of a bicyclic compound, which is then further modified in subsequent steps to ultimately yield the target tricyclic structure of the desired patchoulol derivative [].

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